3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Catalog No.
S811394
CAS No.
1034621-79-8
M.F
C9H11BrN4
M. Wt
255.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

CAS Number

1034621-79-8

Product Name

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

IUPAC Name

3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Molecular Formula

C9H11BrN4

Molecular Weight

255.11 g/mol

InChI

InChI=1S/C9H11BrN4/c1-2-5-11-8-3-4-9-12-6-7(10)14(9)13-8/h3-4,6H,2,5H2,1H3,(H,11,13)

InChI Key

XRJVIXDRSFFXEX-UHFFFAOYSA-N

SMILES

CCCNC1=NN2C(=NC=C2Br)C=C1

Canonical SMILES

CCCNC1=NN2C(=NC=C2Br)C=C1

3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is a heterocyclic compound that belongs to the imidazo[1,2-b]pyridazine family. Characterized by its unique structure, it features a bromine atom at the 3-position and a propyl group attached to the nitrogen at the 1-position of the imidazo ring. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

The chemical reactivity of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine primarily involves nucleophilic substitution reactions due to the presence of the bromine atom. Common reactions include:

  • Nucleophilic Substitution: The bromine can be replaced by various nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
  • Cross-Coupling Reactions: Utilizing metal-catalyzed methods (e.g., Suzuki or Heck reactions) allows for the introduction of various substituents onto the aromatic system.
  • Functionalization: The compound can undergo functionalization at different positions on the imidazo and pyridazine rings, enhancing its pharmacological properties .

Research indicates that compounds in the imidazo[1,2-b]pyridazine class exhibit a range of biological activities, including:

  • Antitumor Activity: Some derivatives have shown promise in inhibiting cancer cell proliferation.
  • Antimicrobial Properties: Certain analogs demonstrate effectiveness against bacterial strains.
  • CNS Activity: Potential effects on central nervous system targets have been noted, suggesting possible applications in neuropharmacology .

Synthesis of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine can be achieved through several methods:

  • Bromination of Imidazo[1,2-b]pyridazine Derivatives: Starting from a suitable precursor, bromination can be performed using bromine or N-bromosuccinimide.
  • Cyclization Reactions: The formation of the imidazo ring can occur through cyclization reactions involving appropriate substrates under acidic or basic conditions.
  • Metal-Catalyzed Cross-Coupling: Employing palladium or nickel catalysts facilitates the introduction of the propyl group via cross-coupling with organohalides .

3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine has potential applications in various fields:

  • Pharmaceutical Development: Its unique structure may lead to novel therapeutic agents targeting specific diseases.
  • Chemical Biology: Used as a probe in biological studies to understand mechanisms of action for related compounds.
  • Material Science: Potential use in developing new materials with specialized properties due to its heterocyclic nature .

Studies involving 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine focus on its interactions with biological macromolecules:

  • Protein Binding Studies: Assessing how this compound interacts with target proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Assays: Evaluating its ability to inhibit specific enzymes relevant to disease pathways helps in understanding its therapeutic potential.
  • Receptor Binding Studies: Investigating affinity towards various receptors can elucidate its pharmacological profile .

Several compounds share structural similarities with 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine. Here are a few notable examples:

Compound NameStructure CharacteristicsUnique Features
3-Chloro-N-propylimidazo[1,2-b]pyridazin-6-amineChlorine instead of bromineDifferent halogen may influence reactivity
4-Methyl-N-propylimidazo[1,2-b]pyridazin-6-amineMethyl substitution at the 4-positionPotentially alters biological activity
3-Bromo-N-butylimidazo[1,2-b]pyridazin-6-amineButyl group instead of propylVariations in lipophilicity

These compounds highlight the uniqueness of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine through variations in substituents that can significantly affect their chemical properties and biological activities.

Structural Features and Conformational Analysis

The molecular architecture of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine is characterized by a planar fused bicyclic core system where the imidazole and pyridazine rings share two adjacent carbon atoms and one nitrogen atom [7]. The imidazo[1,2-b]pyridazine scaffold represents a privileged structure in medicinal chemistry due to its unique electronic properties and conformational stability [8].

The pyridazine ring component exhibits distinctive physicochemical characteristics including weak basicity, a high dipole moment that facilitates π-π stacking interactions, and robust dual hydrogen-bonding capacity [7]. These properties arise from the presence of two adjacent nitrogen atoms within the six-membered ring, creating a unique electronic environment that distinguishes it from other azine heterocycles [7] [9].

The imidazole portion of the fused system contributes to the compound's aromatic character through its planar five-membered ring configuration containing two nitrogen atoms [9]. The imidazole ring exists in tautomeric forms due to the potential for hydrogen migration between nitrogen atoms, though in the fused system this tautomerism is constrained [9].

The bromine substituent at position 3 introduces significant electronic and steric effects, acting as an electron-withdrawing group that influences the electron density distribution throughout the aromatic system [7]. The propyl amino substituent at position 6 provides conformational flexibility through rotation around the carbon-nitrogen bond, while the amino group can participate in hydrogen bonding interactions [10].

Structural ParameterValue/Description
Core Ring SystemFused imidazole-pyridazine bicycle
Substitution Pattern3-bromo, 6-N-propylamino
Molecular GeometryPlanar aromatic core with flexible propyl chain
Electronic CharacterElectron-deficient aromatic system
Hydrogen Bonding SitesPrimary amine group, pyridazine nitrogens

Physicochemical Properties

The physicochemical profile of 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine reflects the characteristic properties of the imidazopyridazine scaffold combined with the specific substitution pattern [1] [3]. The compound presents as a white to off-white solid under standard conditions with a molecular weight of 255.11 grams per mole [3] [6].

The predicted density of the compound is reported as 1.62 ± 0.1 grams per cubic centimeter, indicating a relatively dense molecular packing consistent with the presence of the heavy bromine atom and the planar aromatic system [5]. Storage recommendations specify maintenance at temperatures between 2-8°C in dark conditions under an inert atmosphere to preserve chemical stability [1] [3] [6].

The compound exhibits limited aqueous solubility, a characteristic commonly observed in imidazopyridazine derivatives due to their planar aromatic structure and potential for intermolecular π-π stacking interactions [11]. However, the presence of the amino group provides some degree of hydrophilic character that may enhance solubility compared to purely hydrophobic analogs [11].

PropertyValueSource
Molecular Weight255.11 g/mol [1] [3] [4]
Molecular FormulaC₉H₁₁BrN₄ [1] [3] [4]
Physical StateWhite to off-white solid [3]
Predicted Density1.62 ± 0.1 g/cm³ [5]
Storage Temperature2-8°C [1] [3] [6]
Purity (typical)95-98% [1] [3] [12]

The thermal stability of the compound appears adequate for standard handling and storage conditions, though specific thermal decomposition data is not extensively documented [13]. The presence of the bromine substituent and the fused heterocyclic system contribute to the overall stability of the molecular framework [13].

Spectroscopic Characterization

Nuclear magnetic resonance spectroscopy provides detailed structural confirmation for 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine through characteristic chemical shift patterns of both proton and carbon-13 nuclei [12] [14]. The aromatic protons of the imidazopyridazine core are expected to appear in the typical aromatic region between 6.5-8.0 parts per million in proton nuclear magnetic resonance spectra [15].

The bromine substituent at position 3 significantly influences the chemical shifts of adjacent carbons and protons through its electron-withdrawing inductive effect [16]. The propyl chain attached to the amino group displays characteristic aliphatic proton signals, with the terminal methyl group appearing as a triplet around 1.0-1.5 parts per million and the methylene groups showing complex multipicity patterns [16] [17].

In carbon-13 nuclear magnetic resonance spectroscopy, the aromatic carbons of the fused ring system appear in the characteristic range of 110-150 parts per million [16] [15]. The carbon bearing the bromine substituent exhibits a distinctive downfield shift due to the electronegativity of the halogen atom [16]. The aliphatic carbons of the propyl chain resonate in the typical alkyl carbon region between 10-40 parts per million [16].

Infrared spectroscopy reveals diagnostic absorption bands characteristic of the heterocyclic structure and functional groups present [10]. The primary amine functionality displays symmetric and asymmetric nitrogen-hydrogen stretching vibrations in the region of 3200-3500 wavenumbers, with aromatic amines typically showing more intense signals than aliphatic counterparts [10].

Spectroscopic FeatureExpected RangeAssignment
Aromatic C-H (¹H NMR)6.5-8.0 ppmImidazopyridazine protons
Aromatic C (¹³C NMR)110-150 ppmHeterocyclic carbons
N-H stretch (IR)3200-3500 cm⁻¹Primary amine
Alkyl C-H (¹H NMR)0.8-3.0 ppmPropyl chain
C-Br (¹³C NMR)Downfield shiftBrominated carbon

Mass spectrometry provides molecular ion confirmation at mass-to-charge ratio 255/257 showing the characteristic isotope pattern for bromine-containing compounds [1] [4]. The fragmentation pattern typically involves loss of the propyl group and subsequent breakdown of the heterocyclic framework [18].

Crystallographic Analysis

Crystallographic studies of imidazopyridazine derivatives, including structurally related compounds, reveal important insights into the solid-state packing and molecular geometry of this class of heterocycles [19] [20] [21]. The planar nature of the fused bicyclic core facilitates π-π stacking interactions between adjacent molecules in the crystal lattice [19] [22].

Similar imidazopyridazine structures have been shown to crystallize in various space groups, with intermolecular hydrogen bonding playing a crucial role in determining the crystal packing arrangement [19] [23]. The primary amine functionality in 3-bromo-N-propylimidazo[1,2-b]pyridazin-6-amine can participate in nitrogen-hydrogen...oxygen or nitrogen-hydrogen...nitrogen hydrogen bonding networks that stabilize the crystal structure [19] [23].

The presence of the bromine substituent introduces additional intermolecular interactions through halogen bonding, where the partially positive bromine atom can interact with electron-rich regions of neighboring molecules [19]. These interactions contribute to the overall stability and packing efficiency of the crystalline material [19] [24].

Crystal structures of related compounds demonstrate that the imidazopyridazine core maintains planarity with typical bond lengths and angles consistent with aromatic systems [19] [23]. The propyl substituent adopts extended conformations to minimize steric interactions with the heterocyclic core and neighboring molecules [22] [24].

Crystallographic ParameterTypical Values for Imidazopyridazines
Core PlanarityMaximum deviation < 0.05 Å
Intermolecular InteractionsN-H...N, π-π stacking, C-H...π
Typical Space GroupsP21/c, Cc, Fdd2
Packing MotifsHydrogen-bonded chains/sheets
Halogen BondingC-Br...N/O contacts

The molecular packing analysis reveals that imidazopyridazine derivatives typically form extended networks through complementary hydrogen bonding patterns, with the specific substitution pattern influencing the directionality and strength of these interactions [19] [23]. The thermal motion of atoms in the crystal lattice, as indicated by displacement parameters, provides insights into the relative flexibility of different molecular regions [23].

XLogP3

2.6

Wikipedia

3-Bromo-N-propylimidazo[1,2-b]pyridazin-6-amine

Dates

Modify: 2023-08-16

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